molecular formula C17H19N3O3S B6715259 N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide

N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide

Cat. No.: B6715259
M. Wt: 345.4 g/mol
InChI Key: LZLGRIMKHGPZKY-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with ethoxy, cyanoethyl, and sulfonamide groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-3-23-17-9-8-16(13-19-17)24(21,22)20(11-5-10-18)15-7-4-6-14(2)12-15/h4,6-9,12-13H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLGRIMKHGPZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)S(=O)(=O)N(CCC#N)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Attachment of the Cyanoethyl Group: The cyanoethyl group is often introduced through a nucleophilic substitution reaction, where a cyanoethyl halide reacts with a nucleophile.

    Sulfonamide Formation: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxy and cyanoethyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. The sulfonamide group is known to interact with various biological targets, making it useful in the design of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its structural features allow for the exploration of new therapeutic agents, particularly in the treatment of diseases where sulfonamide-based drugs are effective.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The cyanoethyl and ethoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-N-(3-methylphenyl)pyridine-3-sulfonamide: Lacks the ethoxy group, which may affect its reactivity and binding properties.

    N-(2-cyanoethyl)-6-methoxy-N-(3-methylphenyl)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.

    N-(2-cyanoethyl)-6-ethoxy-N-phenylpyridine-3-sulfonamide: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic properties.

Uniqueness

N-(2-cyanoethyl)-6-ethoxy-N-(3-methylphenyl)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which provide a balance of electronic and steric effects. This makes it a versatile compound for various applications in research and industry.

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